![molecular formula C10H11NO4 B1394992 Methyl 4,5-dimethyl-2-nitrobenzoate CAS No. 90922-74-0](/img/structure/B1394992.png)
Methyl 4,5-dimethyl-2-nitrobenzoate
Overview
Description
Methyl 4,5-dimethyl-2-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 . It is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for Methyl 4,5-dimethyl-2-nitrobenzoate is 1S/C10H11NO4/c1-6-4-8(10(12)15-3)9(11(13)14)5-7(6)2/h4-5H,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
Methyl 4,5-dimethyl-2-nitrobenzoate has a molecular weight of 209.2 . It is recommended to be stored at temperatures between 0-8°C . The compound has a predicted boiling point of 334.9±37.0 °C and a predicted density of 1.218±0.06 g/cm3 .Scientific Research Applications
Synthesis of Aromatic Esters
Methyl 4,5-dimethyl-2-nitrobenzoate: is utilized in the synthesis of various aromatic esters. These esters are significant due to their applications in flavors, fragrances, and as intermediates in organic synthesis . The compound’s ability to undergo esterification reactions makes it valuable for producing esters with specific scent or flavor profiles.
Catalyst Research
This compound is used in studies involving solid acid catalysts for esterification processes . Research in this field aims to develop more efficient and environmentally friendly catalysts for industrial chemical synthesis, potentially reducing the need for traditional, more polluting acid catalysts.
Safety And Hazards
The safety information for Methyl 4,5-dimethyl-2-nitrobenzoate indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
properties
IUPAC Name |
methyl 4,5-dimethyl-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)9(11(13)14)5-7(6)2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRRSVADGVAMQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696359 | |
Record name | Methyl 4,5-dimethyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethyl-2-nitrobenzoate | |
CAS RN |
90922-74-0 | |
Record name | Methyl 4,5-dimethyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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